molecular formula C11H20BrNO2 B14235326 2,2,6,6-Tetramethylpiperidin-4-yl bromoacetate CAS No. 429504-69-8

2,2,6,6-Tetramethylpiperidin-4-yl bromoacetate

Cat. No.: B14235326
CAS No.: 429504-69-8
M. Wt: 278.19 g/mol
InChI Key: CXIJUWFGDIFBJF-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethylpiperidin-4-yl bromoacetate is an organic compound that belongs to the class of piperidines. It is characterized by the presence of a bromoacetate group attached to a tetramethylpiperidine ring. This compound is of significant interest in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethylpiperidin-4-yl bromoacetate typically involves the reaction of 2,2,6,6-Tetramethylpiperidine with bromoacetic acid or its derivatives. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxo compounds.

    Reduction: Reduction reactions can convert the bromoacetate group into an alcohol or other reduced forms.

    Substitution: The bromoacetate group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

2,2,6,6-Tetramethylpiperidin-4-yl bromoacetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylpiperidin-4-yl bromoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoacetate group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target and context.

Comparison with Similar Compounds

    2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.

    2,2,6,6-Tetramethylpiperidin-1-yl oxyl (TEMPO): A stable free radical used as an oxidizing agent and in radical-mediated reactions.

    2,2,6,6-Tetramethyl-4-piperidone: A precursor in the synthesis of various piperidine derivatives.

Uniqueness: 2,2,6,6-Tetramethylpiperidin-4-yl bromoacetate is unique due to the presence of the bromoacetate group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a versatile reagent in organic synthesis and a valuable tool in scientific research.

Properties

CAS No.

429504-69-8

Molecular Formula

C11H20BrNO2

Molecular Weight

278.19 g/mol

IUPAC Name

(2,2,6,6-tetramethylpiperidin-4-yl) 2-bromoacetate

InChI

InChI=1S/C11H20BrNO2/c1-10(2)5-8(15-9(14)7-12)6-11(3,4)13-10/h8,13H,5-7H2,1-4H3

InChI Key

CXIJUWFGDIFBJF-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)OC(=O)CBr)C

Origin of Product

United States

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